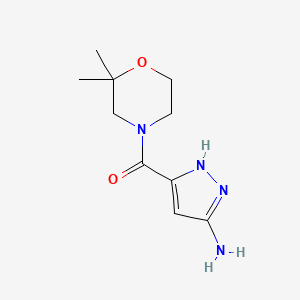
5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine
Vue d'ensemble
Description
5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine is a chemical compound that has gained attention in the scientific community due to its potential for use in a variety of research applications.
Mécanisme D'action
The exact mechanism of action of 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4).
Effets Biochimiques Et Physiologiques
In addition to its antitumor and anti-inflammatory effects, 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine has also been shown to have effects on the cardiovascular system. It has been shown to inhibit platelet aggregation and reduce blood pressure in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine in lab experiments is its potential for use in cancer research. However, one limitation is the lack of information on its toxicity and safety profile, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine. One potential direction is further exploration of its antitumor activity and potential use in cancer treatment. Additionally, more research is needed to fully understand its mechanism of action and potential for use as an anti-inflammatory agent. Finally, studies on its safety and toxicity profile are needed to determine its potential for use in clinical settings.
Applications De Recherche Scientifique
5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine has potential for use in a variety of research applications. It has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer research. Additionally, it has been studied for its potential as an anti-inflammatory agent and has shown promise in reducing inflammation in animal models.
Propriétés
IUPAC Name |
(3-amino-1H-pyrazol-5-yl)-(2,2-dimethylmorpholin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2)6-14(3-4-16-10)9(15)7-5-8(11)13-12-7/h5H,3-4,6H2,1-2H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLHCBQPIMWSLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)C2=CC(=NN2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




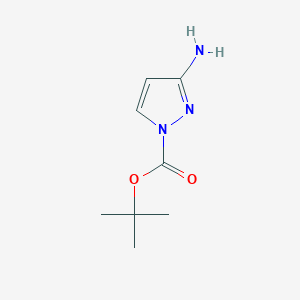

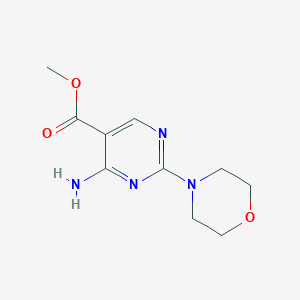
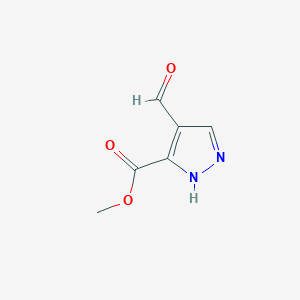
![3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1454490.png)

![Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B1454492.png)
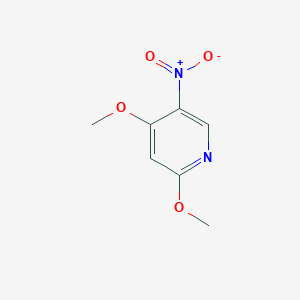
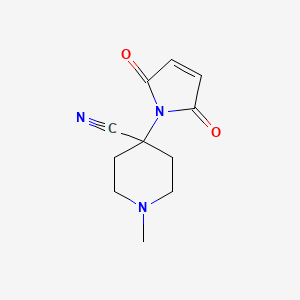

![Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1454500.png)

